![molecular formula C14H20N2O3S B2403427 N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034621-26-4](/img/structure/B2403427.png)
N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Description
N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as THPN, is a novel compound with potential applications in scientific research. THPN is a nicotinamide derivative that has been synthesized using a specific method.
Scientific Research Applications
Epigenetic Remodeling in Cancer
N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is associated with Nicotinamide N-methyltransferase (NNMT), an enzyme overexpressed in various human cancers. NNMT contributes to tumorigenesis by consuming methyl units from S-adenosyl methionine, leading to a stable metabolic product, 1-methylnicotinamide. This process results in an altered epigenetic state characterized by hypomethylated histones and cancer-related proteins, along with heightened expression of pro-tumorigenic gene products. This finding points to a direct link between the deregulation of metabolic enzymes and widespread changes in the methylation landscape of cancer cells (Ulanovskaya, Zuhl, & Cravatt, 2013).
Oxidative Metabolism Studies
The compound plays a role in studies concerning oxidative metabolism, specifically in the context of assays for microsomal mixed-function oxidase activity. Research has shown that nicotinamide, a component of the molecule , can inhibit the metabolism of known substrates of the hepatic microsomal mixed-function oxidase system. This inhibition can occur through different mechanisms, depending on the substrate involved. Such studies underline the compound's utility in accurately assaying substrate metabolism under specific conditions, contributing to our understanding of hepatic enzyme activities (Schenkman, Ball, & Estabrook, 1967).
Structural Insights and Enzyme Catalysis
Further research on N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide and its relation to NNMT has provided structural insights into substrate recognition and enzyme catalysis. The crystal structure of NNMT, when bound to both the demethylated donor (S-adenosyl-l-homocysteine) and the acceptor substrate (nicotinamide), reveals the structural basis for nicotinamide binding and highlights the role of specific active site residues in recognition and catalysis. These findings are crucial for understanding the enzyme's function and potential as a target for therapeutic interventions (Peng et al., 2011).
Corrosion Inhibition
Additionally, derivatives of the compound have been studied for their corrosion inhibition effects on mild steel in acidic environments. This research contributes to the broader field of industrial chemistry by offering potential solutions for protecting metals against corrosion, thereby extending their lifecycle in various industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Regulation
Research also indicates that NNMT, associated with this compound, plays a significant role in metabolic regulation beyond its enzymatic activity related to vitamin B3 clearance. NNMT's overexpression in adipose and liver tissues, as well as in cancer cells, suggests its involvement in regulating multiple metabolic pathways. This expanded role includes the consumption of methyl donors and the generation of active metabolites, pointing to its potential as a therapeutic target in metabolic diseases (Pissios, 2017).
properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,9-17)16-12(18)11-4-3-6-15-13(11)19-10-5-7-20-8-10/h3-4,6,10,17H,5,7-9H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTNEWFUTDQJJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=C(N=CC=C1)OC2CCSC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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